molecular formula C22H27NO5 B1392446 Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 1242937-87-6

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B1392446
CAS No.: 1242937-87-6
M. Wt: 385.5 g/mol
InChI Key: LHNBJYBHMSUKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate and related compounds are used in various synthetic chemical reactions. For example, reactions of 5-aryl-3-arylmethylene substituted 3H-furan-2-ones and 3H-pyrrol-2-ones with acetoacetic ester have afforded ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydrobenzofuran-5-carboxylates and ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydro-1H-indole-5-carboxylates, confirmed by IR and 1H NMR spectroscopy (Anis’kova, Yegorova, & Chadina, 2008).

Antiviral Activity

In a study on the synthesis and antiviral activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including compounds similar to this compound, it was found that the synthesized compounds did not show notable activity against influenza A and other viruses (Ivashchenko et al., 2014).

Inhibition Studies

A novel Hsp90 inhibitor, a compound structurally similar to this compound, was synthesized and exhibited good inhibition against Hsp90α, as shown by fluorescence polarization (Wang Xiao-long, 2011).

Properties

IUPAC Name

ethyl 1-[(2,4-dimethoxyphenyl)methyl]-6,6-dimethyl-4-oxo-5,7-dihydroindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-6-28-21(25)16-13-23(17-10-22(2,3)11-18(24)20(16)17)12-14-7-8-15(26-4)9-19(14)27-5/h7-9,13H,6,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBJYBHMSUKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C(=O)CC(C2)(C)C)CC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 2
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 3
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 5
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 6
Ethyl 1-(2,4-dimethoxybenzyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.